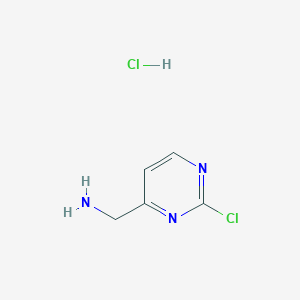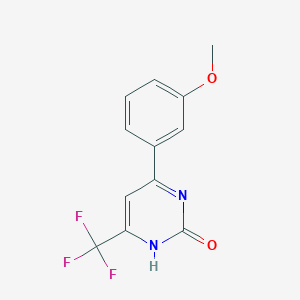
4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2(1h)-one
説明
4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2(1h)-one is a useful research compound. Its molecular formula is C12H9F3N2O2 and its molecular weight is 270.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Derivative Formation
- Pyrimidine derivatives, such as 4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2(1h)-one, have been synthesized and utilized in various pharmacological and biological research applications. For instance, Jadhav et al. (2022) described the synthesis of pyrimidine derivatives with potential biological activities, using reactions involving compounds like 4-methoxybenzaldehyde and guanidine nitrate (Jadhav, Jadhav, Kale, & Sirsat, 2022).
Chemical Structure Analysis
- The chemical structure of pyrimidine derivatives, including those with methoxyphenyl groups, has been a subject of research, involving detailed NMR studies. For example, Sørum et al. (2010) performed chemical shift assignments for N‐substituted methoxyphenyl-pyrimidin-amines, contributing to the understanding of the molecular structure of such compounds (Sørum, Simić, Sundby, & Hoff, 2010).
Herbicidal Applications
- Compounds with methoxyphenyl and trifluoromethyl groups on pyrimidine rings have been evaluated for their herbicidal activities. Nezu et al. (1996) synthesized a series of pyrimidines and triazines, finding that certain substituents like methoxy groups significantly enhance herbicidal effectiveness (Nezu, Miyazaki, Sugiyama, & Kajiwara, 1996).
Catalyst Studies
- The compound has also been involved in studies focusing on catalytic processes. Shu-jing (2004) discussed the synthesis of a similar pyrimidinone compound using an acidic ion-exchange membrane as a catalyst, emphasizing its potential in facilitating certain chemical reactions (Shu-jing, 2004).
Crystal Structure and DFT Studies
- Detailed crystal structure and Density Functional Theory (DFT) studies of pyrimidine derivatives have been conducted to understand their molecular and electronic properties. Murugavel et al. (2014) synthesized and characterized a compound similar to this compound, providing insights into its molecular conformation and reactivity (Murugavel, Vijayakumar, Nagarajan, & Ponnuswamy, 2014).
Regioselective Synthesis
- The regioselectively controlled synthesis of related pyrimidin-2(1H)-ones has been a topic of research, highlighting methods to selectively produce different isomers of the compound. Da Silva et al. (2016) demonstrated a method for preparing various regioisomers, contributing to the versatility of pyrimidine derivatives in scientific research (Da Silva, Da Silva, Bonacorso, Frizzo, Martins, & Zanatta, 2016).
特性
IUPAC Name |
4-(3-methoxyphenyl)-6-(trifluoromethyl)-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-19-8-4-2-3-7(5-8)9-6-10(12(13,14)15)17-11(18)16-9/h2-6H,1H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZVWWSCAJVOEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=O)NC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


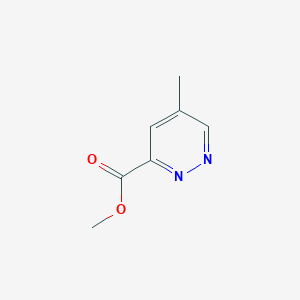

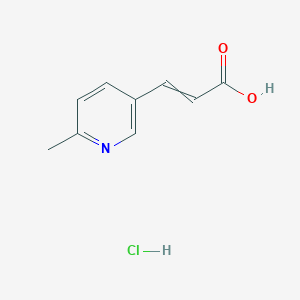
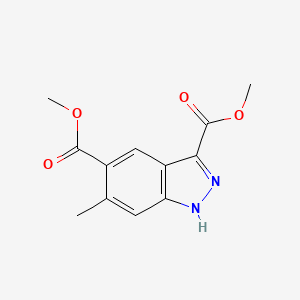

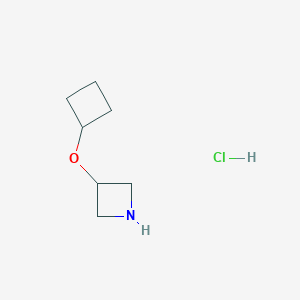

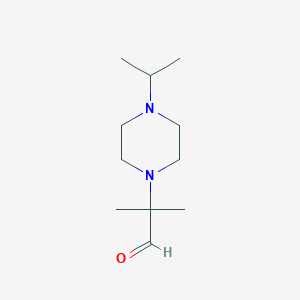
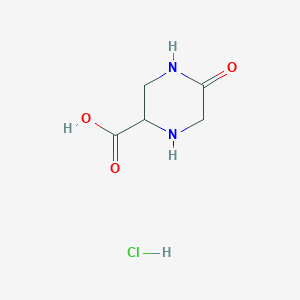
![5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1434545.png)

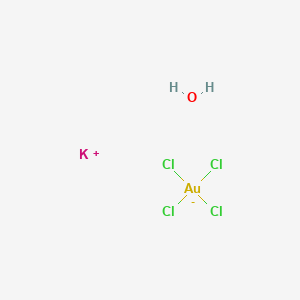
![Androsta-1,4,6-trien-3-one, 17-[(1-oxo-10-undecen-1-yl)oxy]-, (17beta)-](/img/structure/B1434552.png)
